molecular formula C45H72O17 B12307064 2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12307064
M. Wt: 885.0 g/mol
InChI Key: NABPSKKFOWENEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol , systematically encodes its structural complexity. The name begins with the central oxane ring substituted at position 2 by a hydroxyl group and hydroxymethyl group at position 4. The spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane] system denotes a fused pentacyclic scaffold with an oxygen atom in the fifth ring, interconnected via a spiro junction to a tetrahydrofuran (oxane) ring. The numerical descriptors (e.g., 10.8.0.02,9.04,8.013,18) specify the bridging patterns between carbons in the pentacyclic core.

The molecular formula C45H72O17 (molecular weight: 885.00 g/mol) was confirmed via high-resolution mass spectrometry. Key identifiers include:

Property Value
Topological Polar Surface Area 256.00 Ų
Rotatable Bonds 8
H-Bond Donors/Acceptors 9/17

The SMILES string (CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(O9)(C)CO) illustrates the connectivity of the spirocyclic aglycone to three glycosidic units.

Spirocyclic Architecture: Analysis of Pentacyclic and Oxapentacyclo Components

The spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane] system comprises a 20-carbon pentacyclic framework fused to a tetrahydrofuran ring. The pentacyclic core includes:

  • A cyclopentane-perhydrophenanthrene skeleton common to steroidal compounds.
  • An oxepane ring (5-oxa) introducing a seven-membered oxygen-containing ring.
  • Spiro junction at C-6 of the pentacycle and C-2' of the oxane, creating orthogonal ring systems.

Key structural features:

  • Methyl groups at C-5', C-7, C-9, and C-13 stabilize the spirocyclic conformation.
  • The 18-ene double bond (C18–C19) introduces rigidity, as confirmed by 13C NMR signals at δ 121–125 ppm for sp2 carbons.
  • Hydroxyl groups at C-8 and C-16 participate in intramolecular hydrogen bonds, as evidenced by downfield-shifted protons (δ 4.5–5.0 ppm).

Stereochemical Configuration at Key Chiral Centers

The compound exhibits 11 chiral centers, primarily in the spirocyclic aglycone and glycosidic linkages:

  • C-22 (S configuration) : Critical for spiroketal stability, confirmed by NOESY correlations between H-22 and H-16.
  • C-3β hydroxyl : A hallmark of spirostanol glycosides, verified by a 1H NMR triplet at δ 3.25 ppm (J = 10.5 Hz).
  • C-25 (R configuration) : Determined via Mosher ester analysis, aligning with (25R)-spirostanol derivatives.

The α-L-rhamnopyranosyl and β-D-glucopyranosyl units at C-3 and C-26 show axial anomeric protons (δ 4.39–4.69 ppm, J = 7.5 Hz).

Glycosylation Patterns: Oxane and Oxolane Substituent Networks

Three glycosidic units modify the aglycone:

  • β-D-glucopyranose at C-3: Confirmed by HMBC correlations from H-1glc (δ 4.56) to C-3aglycone (δ 79.3).
  • α-L-rhamnopyranose at C-2glc: Identified via 1H-1H TOCSY and HSQC cross-peaks between H-1rha (δ 5.21) and C-2glc.
  • β-D-galactopyranose at C-26: Evidenced by a deshielded C-26 resonance (δ 67.7 ppm) and glycosidic shift at C-4gal (δ 80.3).
Glycosidic Unit Linkage Anomeric Proton (δ ppm)
β-D-Glucose C-3aglycone → O-1 4.56 (d, J = 7.5 Hz)
α-L-Rhamnose C-2glc → O-1 5.21 (br s)
β-D-Galactose C-26 → O-1 4.40 (d, J = 7.5 Hz)

Comparative Analysis with Related Spiro-Triterpenoid Glycosides

Compared to hyoscyamoside from Hyoscyamus niger:

  • Shared features : (25R)-spirostanol aglycone, β-glucosyl-(1→2)-α-rhamnosyl disaccharide at C-3.
  • Divergences : The subject compound adds a β-galactose unit at C-26 and a 5-oxapentacyclo scaffold absent in hyoscyamoside.

Against hippuristanol -type spiroketals:

  • Commonality : Spiroketal E/F rings critical for bioactivity.
  • Difference : Hippuristanol derivatives lack the pentacyclic core and C-26 glycosylation observed here.

Properties

Molecular Formula

C45H72O17

Molecular Weight

885.0 g/mol

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3

InChI Key

NABPSKKFOWENEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1

Origin of Product

United States

Preparation Methods

Iodocyclization

Iodocyclization has been widely used to synthesize oxa-spirocycles. For example, iodooxazine or iodolactone intermediates can undergo intramolecular cyclization to form spiro systems. A potential pathway involves:

  • Formation of Iodinated Intermediates : Reaction of a diol precursor with iodine or iodine-based reagents to introduce iodine atoms at strategic positions.
  • Cyclization : Base-mediated elimination or nucleophilic substitution to form the spiro ring.

Example Conditions (adapted from):

Step Reagents/Conditions Purpose Yield
1 I2, KI, H2O Iodination 70–85%
2 NaH, THF, 0°C → RT Cyclization 60–75%

Cyclopropane-Derived Spirocycles

Unsaturated cyclopropanes can react with peracetic acid to form oxaspiro[2.2]pentanes, which may serve as precursors. For the target compound:

  • Epoxidation : Reaction of cyclopropane derivatives with peracetic acid to form an epoxide.
  • Ring-Opening : Acid- or base-catalyzed rearrangement to generate the spiro system.

Advantages :

  • High stereochemical control due to ring strain release.
  • Scalability for industrial production.

Functional Group Introduction

Post-spirocyclic core synthesis, hydroxyl and methyl groups must be introduced with precision.

Hydroxylation

Sharpless epoxidation followed by acid-catalyzed hydrolysis can install hydroxyl groups stereoselectively. For the 8-hydroxy substituent:

  • Epoxidation : Use of Ti(OiPr)4, t-BuOOH, and a chiral ligand (e.g., (R,R)-DET) to form an epoxide.
  • Hydrolysis : H2O/H2SO4 to yield diols.

Conditions (adapted from):

Step Reagents/Conditions Purpose Selectivity
1 Ti(OiPr)4, t-BuOOH, (R,R)-DET Epoxidation >90% enantiomeric excess
2 H2O, H2SO4, 50°C Hydrolysis 1:1 diastereomeric ratio

Methyl Oxane Moiety

The 6-methyloxane group may be introduced via:

  • Michael Addition : Reaction of an α,β-unsaturated carbonyl with a catechol derivative (e.g., pyrocatechol) under basic conditions.
  • Glycosylation : Enzymatic or chemical coupling of a methylated oxane sugar unit.

Example (adapted from):

Step Reagents/Conditions Purpose Yield
1 K2CO3, DMF, MW, 50°C Michael addition 40–60%
2 TBAF, THF Deprotection (if protected) 85–90%

Stereochemical Control

The compound’s 16 stereocenters necessitate meticulous control during synthesis.

Chiral Auxiliaries

Purification and Yield Optimization

Crystallization

Aqueous recrystallization or solvent-pair crystallization (e.g., EtOAc/Hexane) can isolate the target compound without chromatography.

Process Optimization

Key parameters for yield enhancement:

  • Temperature : Reactions conducted at 50–100°C to balance reaction rate and selectivity.
  • Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; non-polar solvents (THF, dioxane) for sensitive intermediates.

Comparative Analysis of Methods

Method Advantages Limitations
Iodocyclization High stereochemical control Requires iodine handling
Cyclopropane Epoxidation Scalable, high ring strain relief Multiple purification steps
Michael Addition Mild conditions Moderate yields

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core spiro-polycyclic frameworks, glycosylation patterns, or steroidal features. Key analogs and their distinctions are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents / Modifications
Target Compound () Spiro-pentacyclic + oxane-glycosides C₄₄H₇₀O₁₆ 855.02 5',7,9,13-tetramethyl; 6-methyloxane sugars
FDB012029 () Spiro-pentacyclic + oxane-glycosides Not specified Not specified 5,7',9',13'-tetramethyl; additional hydroxyls
2-{[4-hydroxy-2-(hydroxymethyl)-6-({10,14,16,20-tetramethyl-22-azahexacyclo[...] () Azahexacyclic + oxane-glycosides Not specified Not specified 22-azahexacyclic core; tetramethyl substituents
8α-O-2-hydroxymethyl-2-propenoyl-3β-hydroxy-13-methoxy-4(15),10(14)-guaiadien-12,6-olide () Guaianolide (sesquiterpene lactone) C₂₀H₂₆O₇ 378.42 Guaiadien-olide backbone; propenoyl ester

Key Comparative Insights:

Core Backbone Diversity: The target compound’s spiro-pentacyclic core differs from guaianolides (e.g., ), which have a simpler sesquiterpene lactone structure. Azahexacyclic analogs () introduce nitrogen into the polycyclic system, altering electronic properties and hydrogen-bonding capacity compared to the all-oxygen spiro system in the target compound .

Glycosylation Patterns: The target compound’s dual oxane-linked sugars contrast with non-glycosylated guaianolides () and mono-glycosylated spiro compounds (e.g., FDB012029, ). Glycosylation enhances hydrophilicity, impacting solubility and membrane permeability .

Substituent Effects: Methyl groups at positions 5',7,9,13 (target compound) likely increase lipophilicity compared to hydroxyl-rich analogs like FDB012027. This may influence binding to hydrophobic pockets in proteins .

Physicochemical Properties: The target compound’s predicted collision cross section (CCS) for the [M+H]+ adduct is 266.5 Ų (), indicating a compact 3D structure despite its high molecular weight. Comparable data for analogs are lacking, but guaianolides (lower MW) likely have smaller CCS values . High polarity from multiple hydroxyls and sugars suggests low oral bioavailability, a common limitation among glycosylated steroids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.